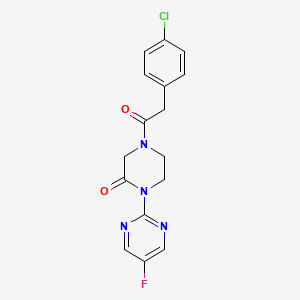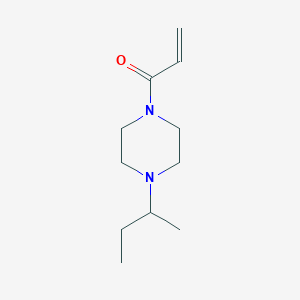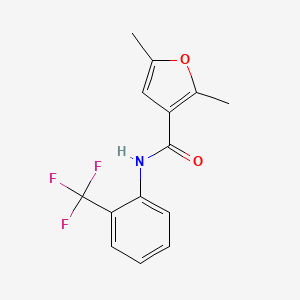![molecular formula C22H18ClN3OS2 B2994572 (2-Chloropyridin-3-yl)-[(7Z)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone CAS No. 326023-99-8](/img/structure/B2994572.png)
(2-Chloropyridin-3-yl)-[(7Z)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains elements of chloropyridine and thiophene structures . Pyridin-2-yl-methanones are important pharmaceutical intermediates .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds involving pyridin-2-yl-methanones have been synthesized using transition metals to catalyze the oxidation of Csp3-H . Thiophene derivatives have also been synthesized through heterocyclization of various substrates .Applications De Recherche Scientifique
Crystal and Molecular Structure Analysis
Research on compounds structurally related to "(2-Chloropyridin-3-yl)-[(7Z)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone" includes detailed investigations into their crystal and molecular structures. For example, the study of crystal and molecular structure analysis of chloro and methyl-substituted heterocyclic compounds demonstrates the importance of XRD in confirming molecular configurations and intermolecular interactions, such as hydrogen bonds (Lakshminarayana et al., 2009).
Spectroscopic Characterization and DFT Studies
Spectroscopic methods along with DFT calculations play a crucial role in understanding the electronic structure and chemical properties of these compounds. Research into novel compounds like amino and chlorophenyl substituted thiazolyl and thiophenyl methanones reveals insights into their synthesis, vibrational spectra, and theoretical properties. These studies highlight the influence of electron-withdrawing groups on molecular structure and stability, providing a foundation for further pharmacological exploration (Shahana & Yardily, 2020).
Molecular Docking and Biological Activity
Molecular docking studies are pivotal in predicting the interaction of these compounds with biological targets, offering a glimpse into their potential therapeutic applications. For instance, the synthesis and docking studies of derivatives as anticancer and antimicrobial agents reveal their promising biological activities against cancer cell lines and pathogenic bacteria, suggesting their utility in drug development (Katariya et al., 2021).
Novel Synthetic Routes and Chemical Reactivity
Explorations into novel synthetic routes and chemical reactivity of related compounds enhance our understanding of their formation and potential for diverse applications. The development of one-pot multistep reactions for synthesizing heterocyclic compounds underscores the efficiency of such methods in producing complex molecules with potential biological activity (Bagley et al., 2005).
Propriétés
IUPAC Name |
(2-chloropyridin-3-yl)-[(7Z)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3OS2/c23-21-17(8-2-10-24-21)22(27)26-20(18-9-4-12-29-18)16-7-1-5-14(19(16)25-26)13-15-6-3-11-28-15/h2-4,6,8-13,16,20H,1,5,7H2/b14-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXLQXOSGHZHJY-YPKPFQOOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(N(N=C2C(=CC3=CC=CS3)C1)C(=O)C4=C(N=CC=C4)Cl)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C(N(N=C2/C(=C\C3=CC=CS3)/C1)C(=O)C4=C(N=CC=C4)Cl)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-3-yl)-[(7Z)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-Ethyl-3-methyl-1,2-oxazol-4-yl)methyl]-N-[(1-methoxycyclohexyl)methyl]prop-2-enamide](/img/structure/B2994490.png)

![8-{[(1E)-2-(2-chloro-6-fluorophenyl)-1-azavinyl]amino}-1,3-dimethyl-7-(3-methy lbutyl)-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)
![N-(4-ethylphenyl)-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2994497.png)

![3-methyl-N-{6-[4-(piperidin-1-ylcarbonyl)-1H-imidazol-1-yl]pyridin-3-yl}butanamide](/img/structure/B2994500.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-chlorophenyl)acetate](/img/structure/B2994501.png)
![Methyl 2-[(furan-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2994502.png)

![2-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2994506.png)
![N-(3,4-dimethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2994508.png)


![1,7-dimethyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2994511.png)